molecular formula C10H11BrFN B13258974 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline

4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline

Cat. No.: B13258974
M. Wt: 244.10 g/mol
InChI Key: KTHSNVUHJUFOQZ-UHFFFAOYSA-N
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Description

4-Bromo-N-(cyclopropylmethyl)-3-fluoroaniline is a secondary amine featuring a bromine atom at the para position (C4) and a fluorine atom at the meta position (C3) on the aniline ring, with a cyclopropylmethyl group attached to the nitrogen.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline

InChI

InChI=1S/C10H11BrFN/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2

InChI Key

KTHSNVUHJUFOQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The fluorine atom can be introduced at the 3-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclopropylmethylation: The final step involves the alkylation of the nitrogen atom with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(cyclopropylmethyl)-3-fluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-(cyclopropylmethyl)-3-fluoroaniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.

    Industrial Applications: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity, while the bromine and fluorine atoms can influence its electronic properties and metabolic stability.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Bromo-Fluoro Positional Isomers :
    The compound 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline (CAS: 1566219-42-8) differs only in the positions of Br (C3) and F (C4) compared to the target compound. Electronic effects vary due to the electron-withdrawing nature of Br and F, which influence reactivity in cross-coupling reactions. For example, para-bromo substituents may enhance steric accessibility for Suzuki-Miyaura couplings compared to meta-bromo analogues .

  • Fluorine-Free Analogues :
    N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride (CAS: 2044713-06-4) lacks the bromine atom, reducing steric bulk and altering electronic properties. This derivative’s volatility and detectability via HS-SPME-GC-MS methods are comparable to 3-fluoroaniline, which exhibits linear detection ranges of 0.25–20 mg/mL .

Functional Group Variations

  • Aniline vs. Benzamide Derivatives :
    4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (EP 3 532 474 B1) replaces the aniline NH₂ group with a benzamide moiety. This substitution increases hydrogen-bonding capacity and alters metabolic stability, making it more suited for pharmaceutical applications .

  • Cyclopropylmethyl vs. Benzyl Substituents: Compounds like 4-bromo-N-(3-fluorobenzyl)-2-methylaniline (CAS: 1019603-22-5) feature a benzyl group instead of cyclopropylmethyl.

Structural and Reactivity Comparisons

Table 1: Key Properties of 4-Bromo-N-(cyclopropylmethyl)-3-fluoroaniline and Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
4-Bromo-N-(cyclopropylmethyl)-3-fluoroaniline Br (C4), F (C3), cyclopropylmethyl 201.67 (HCl salt) Pharmaceutical intermediate
3-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline Br (C3), F (C4), cyclopropylmethyl 330.58 (free base) Supplier availability
N-(1,1-Difluoropropan-2-ylidene)-3-fluoroaniline Difluoropropylidene, F (C3) 198.19 High-yield synthesis (91%)
4-Bromo-N-(3-fluorobenzyl)-2-methylaniline Br (C4), F (benzyl), methyl 334.22 Agrochemical precursor
3-Fluoroaniline F (C3) 111.11 Volatile biomarker for enzymes
Reactivity Insights:
  • Suzuki Coupling Compatibility: Brominated anilines like 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline are prime candidates for Suzuki-Miyaura reactions, as demonstrated in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives.

Biological Activity

4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline is C10H11BrF, with a molecular weight of approximately 244.10 g/mol. The compound features a bromine atom at the para position and a fluorine atom at the meta position of the aniline ring, along with a cyclopropylmethyl group attached to the nitrogen atom. This specific substitution pattern contributes to its distinct chemical reactivity and biological properties.

Table 1: Structural Characteristics

Feature Description
Molecular FormulaC10H11BrF
Molecular Weight244.10 g/mol
Halogen AtomsBromine (Br) at para position, Fluorine (F) at meta position
Functional GroupAniline
SubstituentCyclopropylmethyl group

4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline exhibits biological activity primarily through interactions with specific molecular targets. The presence of halogen atoms enhances its binding affinity to biological receptors or enzymes via halogen bonding, a phenomenon that can significantly influence pharmacological effects.

Research indicates that compounds with similar structures often demonstrate antimicrobial properties, suggesting that 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline may also possess such activity against various bacterial strains. Additionally, studies have shown that halogenated anilines can act as enzyme inhibitors, which may be relevant for drug design applications.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on structurally related compounds demonstrated significant antimicrobial effects against various bacterial strains. This suggests that 4-bromo-N-(cyclopropylmethyl)-3-fluoroaniline might share similar properties, warranting further investigation into its efficacy as an antimicrobial agent.
  • Enzyme Inhibition : Interaction studies reveal that this compound may inhibit specific enzymes involved in metabolic pathways. The binding mechanisms are crucial for understanding its potential therapeutic applications in treating diseases linked to these enzymes.
  • Structure-Activity Relationship (SAR) : The unique combination of bromine and fluorine atoms along with the cyclopropylmethyl group enhances the compound's reactivity compared to other anilines. Comparative studies have shown that variations in substituents lead to different biological activities, highlighting the importance of structural modifications in drug development .

Table 2: Comparative Biological Activities of Related Compounds

Compound Name Molecular Formula Biological Activity
4-bromo-N-(cyclopropylmethyl)-3-fluoroanilineC10H11BrFPotential antimicrobial and enzyme inhibitor
5-chloro-N-(cyclopropylmethyl)-2-fluoroanilineC10H11ClFNAntimicrobial properties
4-bromo-2-fluoroanilineC7H6BrFNEnzyme inhibition

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